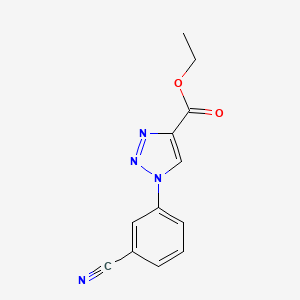

ethyl 1-(3-cyanophenyl)-1H-1,2,3-triazole-4-carboxylate

Description

Properties

Molecular Formula |

C12H10N4O2 |

|---|---|

Molecular Weight |

242.23 g/mol |

IUPAC Name |

ethyl 1-(3-cyanophenyl)triazole-4-carboxylate |

InChI |

InChI=1S/C12H10N4O2/c1-2-18-12(17)11-8-16(15-14-11)10-5-3-4-9(6-10)7-13/h3-6,8H,2H2,1H3 |

InChI Key |

FATPZKBNXXGTKW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN(N=N1)C2=CC=CC(=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Grignard Reagent-Mediated Carboxylation

This method, adapted from US20180029999A1, involves sequential bromine substitution and carbon dioxide insertion.

- Starting Material : 1-(3-Cyanophenyl)-4,5-dibromo-1H-1,2,3-triazole is dissolved in tetrahydrofuran (THF) or 2-methyltetrahydrofuran (METHF) (mass-to-volume ratio 1:2–50).

- Grignard Reaction : Isopropylmagnesium chloride (1.0–1.5 eq) is added at −78°C to 0°C, followed by stirring for 0.5–2 h.

- CO₂ Insertion : Carbon dioxide is bubbled into the reaction mixture at −10°C for 15 min.

- Workup : The product is extracted with ethyl acetate, dried, and concentrated. Crystallization yields the carboxylate intermediate.

- Esterification : The intermediate is treated with ethyl iodide and potassium carbonate in dimethylformamide (DMF) at 30–40°C for 24 h.

Key Data :

- Yield: ~50–60% (similar to 1-n-propyl and 1-cyclopentyl analogs).

- Advantages: Scalable for industrial production.

- Limitations: Requires handling pyrophoric Grignard reagents and cryogenic conditions.

One-Step Azide-β-Ketoester Cyclization

Based on US6642390B2, this approach directly forms the triazole core.

Reaction Scheme :

$$

\text{3-Cyanophenyl azide} + \text{Ethyl 3-oxobutanoate} \xrightarrow{\text{Base}} \text{Ethyl 1-(3-cyanophenyl)-1H-1,2,3-triazole-4-carboxylate}

$$

- Base : Potassium carbonate (3 eq) in aqueous ethanol (95%) at 80°C for 16 h.

- Workup : Neutralization with HCl precipitates the product, which is filtered and dried.

Key Data :

- Yield: 30–95% (depending on azide purity).

- Scalability: Demonstrated for 100 g batches.

- Safety Note: Azides require careful handling due to explosion risks.

This click chemistry method, referenced in Frontiers and ACS Omega, uses pre-functionalized alkynes.

- Alkyne Preparation : Ethyl propiolate serves as the alkyne component.

- Cycloaddition : 3-Cyanophenyl azide and ethyl propiolate react in the presence of Cu(I) catalysts (e.g., CuSO₄·Na ascorbate) at room temperature.

- Regioselectivity : Copper catalysts favor 1,4-disubstituted triazoles.

- Solvent : tert-Butanol/water mixtures improve yield.

Key Data :

Two-Step Synthesis via Acetal Intermediate

Adapted from MDPI, this method introduces formyl groups, which can be modified to carboxylates.

Steps :

- Triazole Formation : 3-Cyanophenyl azide reacts with ethyl 4,4-diethoxy-3-oxobutanoate in DMSO with K₂CO₃ at 40–50°C.

- Hydrolysis : The acetal intermediate is treated with HCl to yield the carboxylate.

Key Data :

Comparative Analysis of Methods

| Method | Yield | Conditions | Scalability | Safety Concerns |

|---|---|---|---|---|

| Grignard Carboxylation | 50–60% | Cryogenic, anhydrous | High | Pyrophoric reagents |

| Azide-β-Ketoester | 30–95% | Aqueous, high-temperature | Moderate | Azide instability |

| CuAAC | 70–86% | Ambient, aqueous | High | Low toxicity |

| Acetal Intermediate | 80–91% | Mild, solvent-based | Moderate | Acid handling |

Reaction Optimization Considerations

- Azide Synthesis : 3-Cyanophenyl azide can be prepared from 3-cyanophenylamine via diazotization and sodium azide substitution.

- Purification : Silica gel chromatography (hexane/ethyl acetate) effectively isolates the product.

- Byproducts : Minor regioisomers (e.g., 1,5-disubstituted triazoles) may form in CuAAC; column chromatography resolves these.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-cyanophenyl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the triazole ring to other heterocyclic structures.

Substitution: The cyanophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of triazole oxides.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

Ethyl 1-(3-cyanophenyl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of ethyl 1-(3-cyanophenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological processes.

Pathways Involved: The triazole ring can participate in hydrogen bonding, π-π stacking, and coordination with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Comparison

The substituent at the 1-position of the triazole ring significantly influences molecular properties. Table 1 summarizes structural variations among analogs:

Table 1: Structural Comparison of 1H-1,2,3-Triazole-4-carboxylate Derivatives

Key Observations:

- Electron-Withdrawing Groups (EWGs): The 3-cyanophenyl (Target), p-nitrophenyl , and oxadiazole groups enhance electrophilicity, facilitating nucleophilic substitution or metal coordination.

- Heterocyclic Substituents: Pyridin-3-yl and furazan rings introduce nitrogen atoms, improving solubility and hydrogen-bonding capabilities.

- Steric Effects: Bulky substituents like 2,6-difluorobenzyl may hinder crystallinity or reactivity compared to planar aryl groups.

Physical and Chemical Properties

Table 3: Physical and Reactivity Profiles

Key Observations:

- Melting Points: Electron-withdrawing groups (e.g., nitro , cyano) increase melting points due to dipole-dipole interactions.

- Reactivity: Esters undergo hydrolysis to carboxylic acids or hydrazides . Cyano groups can be reduced to amines or hydrolyzed to amides/acid derivatives. Fluorinated analogs (e.g., 2,6-difluorobenzyl ) exhibit enhanced metabolic stability.

Biological Activity

Ethyl 1-(3-cyanophenyl)-1H-1,2,3-triazole-4-carboxylate is a synthetic compound belonging to the class of triazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.

Chemical Structure and Synthesis

The compound features a triazole ring , a cyanophenyl group , and an ethyl carboxylate moiety. The synthesis typically involves a multi-step process that includes:

- Formation of the Triazole Ring : Achieved through a [3+2] cycloaddition reaction between an azide and an alkyne.

- Introduction of the Cyanophenyl Group : Through nucleophilic substitution using a cyanophenyl halide.

- Esterification : Finalizing the structure by esterifying the carboxylic acid with ethanol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Research indicates that compounds in this class can exhibit significant cytotoxicity against various cancer cell lines.

- Case Study : A study reported that derivatives of triazoles showed IC50 values comparable to established chemotherapeutics like doxorubicin when tested against non-small-cell lung cancer (NSCLC) cell lines . The presence of the cyanophenyl group may enhance the interaction with cellular targets involved in cancer proliferation.

Enzyme Inhibition

Triazole derivatives have been investigated for their ability to inhibit specific enzymes that play roles in disease pathways.

- Mechanism : The compound may act as a competitive inhibitor for certain enzymes, potentially disrupting metabolic pathways essential for cancer cell survival . For instance, studies on similar triazoles have demonstrated effective inhibition of acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases .

Antimicrobial Activity

The antimicrobial properties of this compound are also noteworthy. Triazoles are often explored for their antifungal and antibacterial activities.

- Research Findings : In vitro tests have shown that some triazole derivatives possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . The specific activity of this compound needs further exploration to establish its efficacy compared to other known antimicrobial agents.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with other triazole derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 1-(4-cyanophenyl)-1H-1,2,3-triazole-4-carboxylate | Similar structure but different phenyl substitution | Moderate anticancer activity |

| Ethyl 1-(3-aminophenyl)-1H-1,2,3-triazole-4-carboxylate | Amino substitution instead of cyano | Enhanced enzyme inhibition |

| Ethyl 1-(2-cyanophenyl)-1H-1,2,3-triazole-4-carboxylate | Different positional isomer | Variable antimicrobial efficacy |

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for therapeutic applications in oncology and infectious diseases. However, further investigations are warranted to fully elucidate its mechanisms of action and optimize its pharmacological properties.

Future research should focus on:

- Detailed structure-activity relationship (SAR) studies to identify critical functional groups.

- In vivo studies to assess therapeutic efficacy and safety profiles.

- Exploration of combination therapies utilizing this compound alongside existing treatments to enhance efficacy against resistant strains or aggressive cancer types.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for ethyl 1-(3-cyanophenyl)-1H-1,2,3-triazole-4-carboxylate in academic research?

- Methodological Answer : The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). A related triazole ester was prepared by reacting an azide precursor (e.g., ethyl 3-azido-1-(3-cyanobenzyl)-1H-pyrazole-4-carboxylate) under controlled conditions (0°C to 50°C, trifluoroacetic acid catalyst) and purified via flash chromatography (cyclohexane/ethyl acetate gradient) . Key steps include monitoring via TLC and characterizing intermediates using 1H/13C NMR and HRMS.

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the triazole ring (δ 7.82 ppm, singlet) and ethyl ester (δ 4.30 ppm, q; δ 1.34 ppm, t) .

- IR Spectroscopy : Confirm the cyano group (2227 cm⁻¹) and ester carbonyl (1694 cm⁻¹) .

- HRMS : Validate molecular weight (e.g., [M]+ calcd 296.1016; found 296.1017) .

Q. What purification techniques are effective for isolating this triazole derivative?

- Methodological Answer : Flash chromatography (silica gel, cyclohexane/ethyl acetate gradient) achieves >95% purity. Dry loading with Celite minimizes solvent waste, as demonstrated for analogous triazoles .

Advanced Research Questions

Q. How can computational reaction path search methods enhance synthesis efficiency?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, enabling targeted optimization. ICReDD integrates computational screening with experimental validation, reducing trial-and-error steps (e.g., identifying optimal azide/alkyne stoichiometry) .

Q. What strategies resolve discrepancies between NMR and mass spectrometry data?

- Methodological Answer :

- 2D NMR (HSQC/HMBC) : Resolve overlapping signals by correlating 1H-13C couplings.

- X-ray crystallography : Definitive structural confirmation, as applied to triazole-quinoline hybrids (e.g., bond angles and dihedral angles) .

- Isotopic labeling : Trace unexpected fragments in HRMS (e.g., 15N labeling for azide-derived products).

Q. How can factorial design optimize reaction parameters for higher yields?

- Methodological Answer : Statistical methods (e.g., Box-Behnken design) systematically vary temperature, catalyst loading, and solvent polarity. For example, TiO2 photoactivity studies optimized variables with minimal experiments . Applied to triazole synthesis, this approach reduces side reactions (e.g., ester hydrolysis).

Q. What role does X-ray crystallography play in characterizing triazole-based compounds?

- Methodological Answer : Single-crystal diffraction reveals molecular geometry (e.g., bond lengths, torsion angles) and supramolecular interactions (e.g., hydrogen bonding). Ethyl 4-{[1-(2,4-dichlorobenzyl)-1H-triazol-4-yl]methoxy}quinoline-3-carboxylate’s structure was validated via crystallography, highlighting steric effects of the 3-cyanophenyl group .

Data Contradiction Analysis

Q. How to address conflicting spectroscopic data during structural elucidation?

- Case Study : If NMR suggests a triazole regioisomer but MS indicates a different molecular ion, use:

- Variable-temperature NMR : Detect dynamic processes (e.g., rotational barriers) .

- LC-MS/MS : Fragment ions differentiate regioisomers (e.g., m/z 168 vs. 152 in HRMS) .

- Cross-validation with synthetic standards : Compare retention times and spectral data.

Methodological Tables

| Key Reaction Parameters for Synthesis |

|---|

| Temperature Range |

| Catalyst |

| Solvent |

| Purification |

| Yield |

| Spectroscopic Benchmarks |

|---|

| 1H NMR (CDCl3) |

| 13C NMR |

| IR (ATR) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.